molecular formula C21H25N3O4 B2478879 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034528-19-1

1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Cat. No.: B2478879
CAS No.: 2034528-19-1
M. Wt: 383.448
InChI Key: RLWCPWMIXLQARA-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-24-9-8-15-11-16(5-6-17(15)24)18(25)13-23-21(26)22-12-14-4-7-19(27-2)20(10-14)28-3/h4-11,18,25H,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWCPWMIXLQARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name: 1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
  • Molecular Formula: C22H24N2O4
  • Molecular Weight: 368.44 g/mol

Structural Features

The presence of both methoxy groups on the benzyl moiety and an indole derivative contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Potential Targets:

  • Enzymatic Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: It may act as a ligand for specific receptors, influencing cellular responses.

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting proliferation.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (cervical cancer)5.0
Compound BMCF7 (breast cancer)4.5
This compoundA549 (lung cancer)TBD

Antimicrobial Activity

In addition to anticancer properties, the compound has been explored for its antimicrobial potential. Preliminary studies suggest it may possess activity against both Gram-positive and Gram-negative bacteria, although specific efficacy data remain to be fully characterized.

Study on Immune Modulation

A study conducted on immune cells demonstrated that the compound could enhance the activity of mouse splenocytes in the presence of recombinant PD-1/PD-L1 proteins. The results indicated a significant rescue effect on immune cell function at concentrations as low as 100 nM, suggesting potential applications in cancer immunotherapy .

In Vivo Studies

In vivo studies are necessary to validate the efficacy and safety of this compound. Current research is focused on assessing its pharmacokinetics and toxicological profiles in animal models.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Compound CLacks methoxy groupsLower anticancer activity
Compound DContains additional halogen substituentsEnhanced antimicrobial properties

This comparison highlights how specific structural elements can influence biological outcomes.

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